molecular formula C10H10N2 B584923 1,5-Diaminonaphthalene-d6 CAS No. 1346598-98-8

1,5-Diaminonaphthalene-d6

Cat. No.: B584923
CAS No.: 1346598-98-8
M. Wt: 164.241
InChI Key: KQSABULTKYLFEV-MZWXYZOWSA-N
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Description

1,5-Diaminonaphthalene-d6 is a deuterated derivative of 1,5-diaminonaphthalene, an organic compound with the formula C10H6(ND2)2. This compound is characterized by the presence of two amino groups attached to a naphthalene ring. The deuterium atoms replace the hydrogen atoms in the amino groups, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Scientific Research Applications

1,5-Diaminonaphthalene-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of deuterated polymers and other complex molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials, such as deuterated polyurethanes.

Mechanism of Action

Target of Action

1,5-Diaminonaphthalene-d6 primarily targets metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and silver (Ag⁺). These metal ions are often found in contaminated water sources and industrial waste. The compound’s amino and imino groups play a crucial role in binding these metal ions, forming stable complexes .

Mode of Action

The interaction between this compound and its targets involves chelation . The amino and imino groups on the compound form coordinate bonds with the metal ions, effectively sequestering them. This chelation process reduces the free concentration of metal ions in the environment, thereby mitigating their toxic effects .

Biochemical Pathways

The chelation of metal ions by this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties:

Result of Action

At the molecular level, the chelation of metal ions by this compound leads to the formation of stable, non-toxic complexes. This reduces the bioavailability of toxic metal ions, thereby protecting cells from metal-induced oxidative damage and apoptosis. At the cellular level, this action helps maintain cellular integrity and function .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of competing ions:

Safety and Hazards

1,5-Diaminonaphthalene-d6 is harmful if swallowed and in contact with skin. It is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It should be stored locked up and disposed of properly .

Future Directions

1,5-Diaminonaphthalene-d6 has shown promise in the field of perovskite solar cells. It has been used for interface modification in 3D perovskites for passivating the anionic iodide/uncoordinated Pb 2+ vacancies as well as facilitating charge carrier transfer by improving the energy band alignment at the perovskite/HTL interface . This provides a promising path for perovskite surface modification in slowing their degradation against external stimuli, providing a future direction for increasing the perovskite device efficiency and durability .

Biochemical Analysis

Biochemical Properties

1,5-Diaminonaphthalene-d6 is known for its strong adsorption capability for lead (II), mercury (II), and silver (I) ions . This property is attributed to the abundant reactive amino and imino groups on its surface . The compound is synthesized by one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant .

Cellular Effects

In terms of cellular effects, this compound has been used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the detection of small molecules in biological tissues . It has been shown to enhance the detection of lipid-related signals in different cell layers of blood vessel walls .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a chelation interaction between the compound and heavy metal ions . This interaction is facilitated by the reactive amino and imino groups on the surface of the compound .

Temporal Effects in Laboratory Settings

It also shows strong adsorption capability for heavy metal ions .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limitedFor instance, oral administration of 1,5-Diaminonaphthalene has been shown to lead to various effects in rats and mice at doses of 33 mg/kg body weight and day and above .

Metabolic Pathways

The compound’s strong adsorption capability for heavy metal ions suggests it may play a role in the body’s handling of these substances .

Subcellular Localization

Specific information on the subcellular localization of this compound is currently limited. Given its use in MALDI-MS for the detection of small molecules in biological tissues, it can be inferred that the compound may interact with various subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diaminonaphthalene-d6 can be synthesized through the reduction of 1,5-dinitronaphthalene-d6. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including a specific temperature and pressure, to ensure the complete reduction of the nitro groups to amino groups.

Another method involves the treatment of 1,5-dihydroxynaphthalene-d6 with ammonium sulfite. This reaction also requires specific conditions, such as temperature and pH, to facilitate the conversion of hydroxyl groups to amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Diaminonaphthalene-d6 undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a catalyst such as Pd/C is commonly used for reduction reactions.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions, often in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: More stable amino derivatives.

    Substitution: Amides or alkylamines.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diaminonaphthalene: The non-deuterated version of the compound.

    1,8-Diaminonaphthalene: An isomer with amino groups at different positions on the naphthalene ring.

    2,3-Diaminonaphthalene: Another isomer with amino groups at adjacent positions on the naphthalene ring.

Uniqueness

1,5-Diaminonaphthalene-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable in various research applications.

Properties

IUPAC Name

2,3,4,6,7,8-hexadeuterionaphthalene-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSABULTKYLFEV-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2N)[2H])[2H])[2H])C(=C1[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8.20 g of 5-nitro-1-naphthylamine (43.6 mmol) in 35 ml of toluene are placed in a 0.1 liter autoclave with 0.5 g of palladium on carbon (5%) and hydrogenated at 50° C. and 40 bar hydrogen pressure for 5 h, stirring. On completion of the reaction, the cooled autoclave is depressurised and the catalyst is filtered off. With a quantitative conversion, 6.72 g of 1,5-naphthalenediamine (42.5 mmol, 97.5%) are formed.
Quantity
8.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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35 mL
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solvent
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0.5 g
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture of 130 g of 1,5-dihydroxynaphthalene (98.1% strength by weight=0.8 mol), 102 g of ammonia (6.0 mol), 52 ml of ammonium bisulphite solution (490 g of SO2 per liter=0.4 mol) and 449 g of water is heated with stirring to 155° C. in a 1.3 liter titanium autoclave and is stirred at this temperature for 4 hours. 102 g of 50% strength by weight sodium hydroxide solution (1.28 mol of NaOH) are then pumped in with stirring at 155° C. The reaction mixture is cooled to 70° C. and is stirred for a further hour at this temperature. The precipitated 1,5-diaminonaphthalene is then filtered off and washed several times with water at 70° C. Drying in vacuo gives 110 g of 1,5-diaminonaphthalene (=86% of theory, relative to 1,5-dihydroxynaphthalene employed).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ammonium bisulphite
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
solvent
Reaction Step One
Quantity
1.28 mol
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reactant
Reaction Step Two
Quantity
1.3 L
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 200-ml autoclave were placed 29.2 grams (0.13 mole) of anhydrous sodium 1-aminonaphthalene-5-sulfonate, 13.2 grams (0.33 mole) of sodium amide and 110 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 200° C for 5 hours. The reaction pressure in the autoclave was 180 atm. during the reaction. After the ammonia was removed, 50 ml of methanol was added to the reaction mixture for solvolysis. The product was extracted with chloroform and the chloroform was distilled off to produce crude 1,5-diaminonaphthaline. The recrystallization thereof from ether gave 18.4 grams of 1,5-diaminonaphthalene having a melting point of 187° to 189.5° C. Yield was 89.1%.
Quantity
29.2 g
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reactant
Reaction Step One
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13.2 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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[Compound]
Name
liquid
Quantity
110 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a 200-ml autoclave were placed 26.6 grams (0.08 mole) of anhydrous sodium 1,5-naphthalene disulfonate, 17.6 grams (0.44 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 180° C for 10 hours. The reaction pressure in the autoclave was 160 atm. during the reaction. After the ammonia was removed 30 ml of methanol was added to the reaction mixture for solvolysis. Thereafter the product was treated in the same manner as in Example 2, whereby 10.7 grams of 1,5-diaminonaphthalene was obtained. Yield was 84.5%.
Name
sodium 1,5-naphthalene disulfonate
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

The invention also provides a process for the production of 1,5-diisocyanatonaphthalene in which naphthalene and/or 1-nitronaphthalene is reacted with nitric acid in the presence of a zeolite, the resulting 1,5-dinitronaphthalene is then hydrogenated to form 1,5-diaminonaphthalene and the resulting 1,5-diaminonaphthalene is phosgenated to form 1,5-diisocyanatonaphthalene.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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zeolite
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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